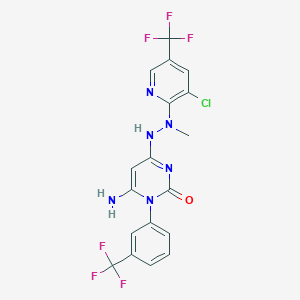

6-Amino-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone

Description

Properties

IUPAC Name |

6-amino-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF6N6O/c1-30(15-12(19)6-10(8-27-15)18(23,24)25)29-14-7-13(26)31(16(32)28-14)11-4-2-3-9(5-11)17(20,21)22/h2-8H,26H2,1H3,(H,28,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENLRJYLOUPXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC2=NC(=O)N(C(=C2)N)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF6N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-Amino-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone is a complex organic molecule with potential pharmaceutical applications. Its unique structure combines multiple functional groups that may confer various biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , and it features several key structural elements:

- Pyrimidinone core : A bicyclic structure that is often associated with biological activity.

- Trifluoromethyl groups : Known to enhance lipophilicity and bioactivity.

- Chloro and amino substituents : These groups can influence the interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer treatment. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds, suggesting that modifications to the pyrimidinone structure can lead to enhanced cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit DNA synthesis and induce apoptosis in cancer cells .

-

Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The cytotoxic effects are often measured by determining the IC50 values, which indicate the concentration required to inhibit 50% of cell viability .

Compound Cell Line IC50 (µM) Growth Inhibition (%) 6-Amino-4... MCF-7 10 70 6-Amino-4... HCT-116 15 65 6-Amino-4... HeLa 12 60

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by its structural components. Studies have shown that:

- The presence of trifluoromethyl groups enhances potency due to increased electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes .

- Substituents on the pyridine ring significantly affect binding affinity to target proteins involved in tumor growth regulation .

Case Studies

A notable case study involved synthesizing a series of derivatives based on the core structure of this compound. The derivatives were evaluated for their anticancer activity against various cell lines, revealing that certain modifications led to improved efficacy and selectivity .

- Study Findings :

- Derivative A showed an IC50 value of 8 µM against MCF-7 cells, indicating strong cytotoxicity.

- Derivative B exhibited less than 20% growth inhibition at concentrations up to 50 µM, highlighting the importance of structural optimization in drug design.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidinone compounds exhibit promising anticancer properties. The structural features of this compound, particularly the trifluoromethyl groups and the hydrazine moiety, may enhance its interaction with biological targets associated with cancer cell proliferation. For instance, similar compounds have shown to inhibit specific kinases involved in tumor growth, suggesting that this compound could be a candidate for further investigation in the development of anticancer agents.

Antimicrobial Properties

The presence of the chlorinated pyridine ring in this compound suggests potential antimicrobial activity. Pyridine derivatives are known to possess antibacterial and antifungal properties, making this compound a suitable candidate for research into new antimicrobial agents. Preliminary studies on related compounds have demonstrated efficacy against various pathogens, indicating that similar testing should be conducted on this compound.

Herbicidal Activity

Compounds containing trifluoromethyl and chlorinated groups are often explored for their herbicidal properties. The unique structure of 6-Amino-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone may allow it to function effectively as a herbicide by inhibiting specific enzymes in plants that are critical for growth and development.

Insecticidal Properties

The compound's structure suggests it could also be effective against certain insect pests. The hydrazine component is often linked to insecticidal activity, and similar compounds have been documented to disrupt metabolic processes in insects, leading to their potential use in pest control formulations.

Synthesis and Biological Evaluation

A study conducted on structurally similar pyrimidinones demonstrated their ability to inhibit cancer cell lines through specific molecular interactions with DNA repair enzymes. This suggests that This compound could be synthesized and evaluated similarly to assess its potential as an anticancer agent.

Herbicide Efficacy Testing

Research on herbicides containing trifluoromethyl groups has shown effectiveness against common agricultural weeds. Testing this compound against a range of weed species could provide valuable insights into its potential as a new herbicide formulation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Insights

- Trifluoromethyl groups: The dual trifluoromethyl groups in the target compound likely confer higher metabolic stability compared to analogues with single trifluoromethyl or non-fluorinated substituents (e.g., 6-Amino-2-((4-fluorophenyl)amino)pyrimidin-4(3H)-one) .

- Hydrazino linker: Unique to the target compound, this linker may enhance conformational flexibility for target binding, contrasting with rigid sulfanyl or amino linkers in compounds like 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrimidinone core via cyclization reactions under controlled pH and temperature .

- Step 2 : Introduction of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group via hydrazine coupling, requiring inert atmospheres to prevent oxidation .

- Step 3 : Final functionalization with the 3-(trifluoromethyl)phenyl group using Suzuki-Miyaura coupling or similar cross-coupling methods . Critical conditions include maintaining pH 6–7 during reductive amination steps to avoid side reactions and using chromatography (HPLC or column) for purification .

| Step | Key Reagents/Conditions | Yield Range | Analytical Validation |

|---|---|---|---|

| 1 | Cyclization at 80°C, pH 6.5 | 70–85% | IR, NMR |

| 2 | Hydrazine, Ar atmosphere | 60–75% | NMR, Mass Spec |

| 3 | Pd-catalyzed coupling | 50–65% | HPLC, ¹³C NMR |

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity and substituent positions .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amino, trifluoromethyl) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% for research-grade material) .

- Mass Spectrometry (MS) : Molecular ion peak validation .

Q. What biological targets or therapeutic areas are associated with this compound?

The compound’s trifluoromethyl and pyridinyl groups suggest potential antiviral or anticancer activity, targeting enzymes like dihydrofolate reductase (DHFR) or kinase pathways . Preliminary studies on analogous pyrimidinones show inhibition of viral replication in in vitro models .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing impurities in the final product?

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) to identify optimal conditions . For example, a central composite design could reduce side-product formation during hydrazine coupling.

- Flow Chemistry : Continuous-flow systems improve mixing and heat transfer, enhancing reproducibility in multi-step syntheses .

- In-line Analytics : Real-time monitoring via UV-vis or FTIR to detect intermediates and adjust conditions dynamically .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or by-products)?

- Cross-Validation : Combine NMR, IR, and MS data to confirm structural assignments. For example, a downfield shift in ¹H NMR may indicate hydrogen bonding, validated by IR’s NH stretch .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or reaction pathways, resolving ambiguities in experimental data .

- Isolation of By-Products : Use preparative HPLC to isolate impurities and characterize them via tandem MS .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Molecular Docking : Predict binding affinities to targets like DHFR using software (e.g., AutoDock). For example, trifluoromethyl groups may enhance hydrophobic interactions in active sites .

- QSAR Modeling : Relate structural features (e.g., logP, polar surface area) to antiviral IC₅₀ values for lead optimization .

- Synthetic Feasibility Screening : Tools like Synthia prioritize derivatives with synthetically accessible routes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Replicate Experiments : Confirm activity in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions .

- Control for Substituent Effects : Compare analogs with/without the 3-(trifluoromethyl)phenyl group to isolate its contribution .

- Meta-Analysis : Pool data from studies using similar assays (e.g., MTT viability tests) to identify trends or outliers .

Methodological Recommendations

- For Synthesis : Prioritize inert conditions (Ar/N₂) for hydrazine coupling to prevent oxidation .

- For Characterization : Use deuterated DMSO in NMR to resolve exchangeable protons (e.g., NH groups) .

- For Biological Testing : Include positive controls (e.g., methotrexate for DHFR inhibition) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.